

Application of 2,5-Diiodo-1-methylimidazole in Pharmaceutical Intermediate Synthesis

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Compound of Interest

Compound Name: 2,5-Diiodo-1-methylimidazole

Cat. No.: B1347217

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diiodo-1-methylimidazole is a versatile heterocyclic building block employed in the synthesis of complex pharmaceutical intermediates. Its di-iodinated structure allows for selective functionalization at the C2 and C5 positions through various cross-coupling reactions, making it a valuable precursor for the construction of highly substituted imidazole cores. These imidazole scaffolds are prevalent in a wide range of biologically active molecules, including antiviral, antifungal, and anticancer agents. This document provides detailed application notes and experimental protocols for the use of **2,5-Diiodo-1-methylimidazole** in the synthesis of pharmaceutical intermediates, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.

Key Applications in Pharmaceutical Synthesis

The primary application of **2,5-Diiodo-1-methylimidazole** in pharmaceutical synthesis lies in its ability to undergo sequential and regioselective cross-coupling reactions. The differential reactivity of the two iodine atoms can be exploited to introduce different substituents at the C2 and C5 positions of the imidazole ring. This step-wise functionalization is crucial for building the complex molecular architectures often required for potent and selective drug candidates.

A significant, albeit not explicitly detailed in public literature with this exact starting material, application is in the synthesis of the core structure of antiviral drugs like Daclatasvir. Daclatasvir contains a symmetrical biphenyl core flanked by two substituted imidazole moieties. The synthesis of such structures can be envisioned through a double Suzuki-Miyaura coupling of a di-iodinated imidazole precursor with a biphenyl-bis(boronic acid) derivative.

Experimental Protocols

The following protocols are representative methods for the application of **2,5-Diiodo-1-methylimidazole** in Suzuki-Miyaura and Sonogashira cross-coupling reactions. These protocols are based on established procedures for similar di-halo-heterocycles and can be optimized for specific substrates.

Suzuki-Miyaura Cross-Coupling: Synthesis of 2,5-Diaryl-1-methylimidazole

This protocol describes a general procedure for the double Suzuki-Miyaura coupling of **2,5-Diiodo-1-methylimidazole** with an arylboronic acid to synthesize 2,5-diaryl-1-methylimidazole intermediates.

Reaction Scheme:

Quantitative Data Summary:

While specific yield data for the double Suzuki coupling of **2,5-Diiodo-1-methylimidazole** is not readily available in the public domain, typical yields for similar double cross-coupling reactions on di-halo-heterocycles range from 60% to 90%, depending on the substrates and reaction conditions.

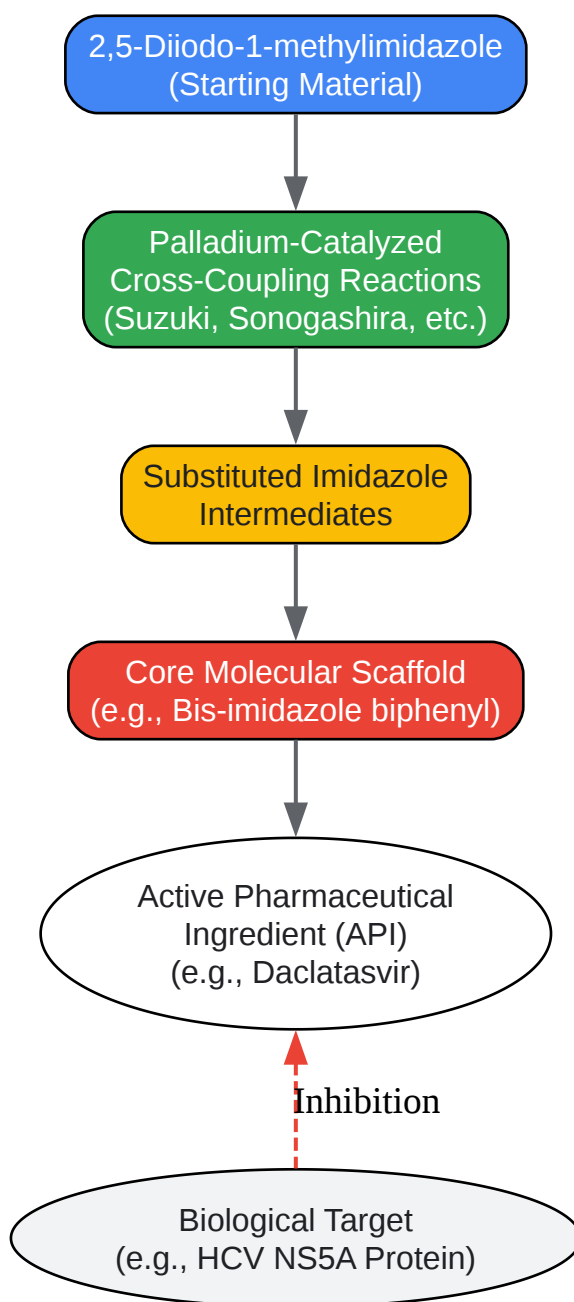
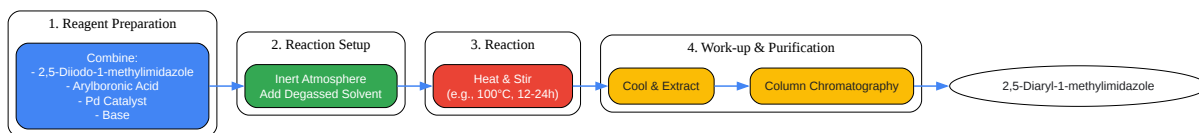
Entry	Arylb or onic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Typical Yield (%)
1	Phenylbo ronic acid	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃	Dioxane/ H ₂ O	100	12	75-85
2	4- Methoxy phenylbo ronic acid	Pd(dppf) Cl ₂ (3)	CS ₂ CO ₃	Toluene/ H ₂ O	110	16	80-90
3	3- Pyridylbo ronic acid	Pd(OAc) ₂ /SPhos (2)	K ₃ PO ₄	1,4- Dioxane/ H ₂ O	100	10	70-80

Detailed Experimental Protocol:

- Reagent Preparation:
 - To a flame-dried Schlenk flask, add **2,5-Diiodo-1-methylimidazole** (1.0 mmol, 334 mg).
 - Add the arylboronic acid (2.2 mmol).
 - Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg).
 - Add the base (e.g., K₂CO₃, 3.0 mmol, 414 mg).
- Reaction Setup:
 - Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
 - Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio, 10 mL).
 - Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.
- Reaction Execution:
 - Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
 - Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
 - Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
 - Filter the solution and concentrate the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2,5-diaryl-1-methylimidazole.

Experimental Workflow for Suzuki-Miyaura Coupling



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